1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-5-cyano-2-methyl-
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Overview
Description
1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-5-cyano-2-methyl- is a complex organic compound that belongs to the indole derivative family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-5-cyano-2-methyl- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core.
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent coupling reactions. The reaction conditions typically require controlled temperatures, specific catalysts, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-5-cyano-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents introduced .
Scientific Research Applications
1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-5-cyano-2-methyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-5-cyano-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-5-cyano-2-methyl- can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used in agriculture.
The uniqueness of 1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-5-cyano-2-methyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other indole derivatives .
Properties
CAS No. |
646514-73-0 |
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Molecular Formula |
C18H13ClN2O4S |
Molecular Weight |
388.8 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonyl-5-cyano-2-methylindol-1-yl]acetic acid |
InChI |
InChI=1S/C18H13ClN2O4S/c1-11-18(26(24,25)14-5-3-13(19)4-6-14)15-8-12(9-20)2-7-16(15)21(11)10-17(22)23/h2-8H,10H2,1H3,(H,22,23) |
InChI Key |
LLXYOGQIDMFBMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1CC(=O)O)C=CC(=C2)C#N)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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